N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine

Continuous-flow synthesis Process intensification HALS monomer production

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine (CAS 61260-55-7), also known as HMBTAD, DTMPA, or hexamethylene-bis-triacetone diamine, is a bifunctional hindered amine building block bearing two 2,2,6,6-tetramethylpiperidine groups connected via a flexible hexamethylene (C6) spacer. With a molecular weight of 394.68 g/mol (C24H50N4) and a melting point of 63–65 °C, this diamine serves as the critical monomer for synthesizing high-molecular-weight oligomeric hindered amine light stabilizers (HALS) such as Chimassorb 944, and is registered at ≥1,000 tonnes per annum under EU REACH, confirming its established position in global polymer stabilizer supply chains.

Molecular Formula C24H50N4
Molecular Weight 394.7 g/mol
CAS No. 61260-55-7
Cat. No. B008381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine
CAS61260-55-7
Synonyms6-Hexanediamine,N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1; a31; a31(stabilizer); n,n’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-6-hexanediamine; HEXAMETHYLENE-BIS-TRIACETONE DIAMINE; HMBTAD; N,N'-BIS(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)-1,6-HEXANEDIAMINE; N
Molecular FormulaC24H50N4
Molecular Weight394.7 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C
InChIInChI=1S/C24H50N4/c1-21(2)15-19(16-22(3,4)27-21)25-13-11-9-10-12-14-26-20-17-23(5,6)28-24(7,8)18-20/h19-20,25-28H,9-18H2,1-8H3
InChIKeyUKJARPDLRWBRAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine (CAS 61260-55-7): Procurement-Grade Chemical Identity and Industrial Standing


N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine (CAS 61260-55-7), also known as HMBTAD, DTMPA, or hexamethylene-bis-triacetone diamine, is a bifunctional hindered amine building block bearing two 2,2,6,6-tetramethylpiperidine groups connected via a flexible hexamethylene (C6) spacer [1]. With a molecular weight of 394.68 g/mol (C24H50N4) and a melting point of 63–65 °C, this diamine serves as the critical monomer for synthesizing high-molecular-weight oligomeric hindered amine light stabilizers (HALS) such as Chimassorb 944, and is registered at ≥1,000 tonnes per annum under EU REACH, confirming its established position in global polymer stabilizer supply chains [2].

Why N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine Cannot Be Replaced by Shorter-Linker or Lower-Purity HALS Diamine Intermediates


Superficially interchangeable hindered amine diamines used in HALS monomer synthesis differ critically in linker length, thermal lability, and process-derived purity profiles. The C6 hexamethylene spacer in CAS 61260-55-7 confers a boiling point approximately 100 °C higher than the C2 ethylene-bridged analog (CAS 61260-54-6), directly reducing volatilization losses during high-temperature polycondensation with triazine comonomers [1]. Furthermore, the purity and color stability of the diamine monomer—quantified by GC area-% and APHA color index—propagate directly into the molecular weight distribution and optical quality of the resulting oligomeric HALS product. Procurement of lower-purity or shorter-linker alternatives therefore introduces uncontrolled variability in polymer stabilization performance and downstream article aesthetics [2].

Quantitative Differentiation Evidence for N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine: Head-to-Head Process, Purity, Volatility, and Stability Data


Continuous-Flow Synthesis Achieves 10× Faster Reaction and 5× Higher Productivity Versus Conventional Batch Process

In a direct head-to-head comparison within the same study, the continuous-flow reductive amination of 1,6-hexanediamine (HMDA) with 2,2,6,6-tetramethyl-4-piperidinone (TAA) over 5% Pt/C catalyst delivered DTMPA in 85% isolated yield with 97% purity in only 12 minutes residence time, achieving a productivity of 2.14 g/h. The conventional batch process required 2 hours to reach comparable conversion and yielded only one-fifth the throughput [1]. This 10-fold reduction in reaction time and 5-fold productivity gain directly translate to lower manufacturing cost, reduced energy consumption, and improved supply reliability for procurement at scale.

Continuous-flow synthesis Process intensification HALS monomer production

Inventive Hydrogenation Process Delivers Higher Crude Purity (93% vs. 87.8% GC) and 4.6× Lower Color (APHA 153 vs. 703) Compared to Prior Art Continuous Process

US Patent Application US20240182417A1 discloses a post-hydrogenation process that yields crude HMBTAD with >93 GC-area-% purity and an APHA color value of 153. Comparative Example 1, replicating the prior art continuous process of EP0857719 / US 5,945,536, produced crude HMBTAD with only 87.8 GC-area-% purity and a substantially darker APHA value of 703—4.6 times higher (worse color). Even after fractional distillation of the prior art product, the final purity reached >99% but with only 84% isolated yield and residual APHA of 190, still inferior to the inventive non-distilled product. The inventive process also operates at 30 bar versus 180 bar in the prior art, representing an 83% reduction in operating pressure with attendant process safety and capital cost advantages [1].

Catalytic hydrogenation Process impurity control HALS intermediate color quality

C6 Hexamethylene Spacer Provides ~100 °C Higher Boiling Point and Lower Volatility Versus C2 Ethylene-Bridged Analog (CAS 61260-54-6)

The hexamethylene (C6) linker in CAS 61260-55-7 confers a predicted boiling point of 478.5 °C at 760 mmHg, approximately 100 °C higher than the 378.5 °C boiling point of the ethylene (C2) analog CAS 61260-54-6 [1][2]. The vapor pressure of the C6 compound is 0.006 Pa at 70 °C [1]. While a directly comparable vapor pressure measurement for the C2 analog is not available in the open literature, the 100 °C boiling point elevation and higher molecular weight (394.68 vs. 338.6 g/mol) are class-level indicators of substantially reduced volatility. This differential is critical because HALS monomer volatility during high-temperature polycondensation (typically conducted at 180–240 °C) directly causes monomer loss, stoichiometric imbalance, and reduced oligomer molecular weight—degrading ultimate stabilizer performance and generating condensate handling issues.

Thermal stability Linker-length engineering Volatility control

Storage Stability: Inventive-Process HMBTAD Maintains Low Color Over Extended Aging Versus Batch-Process Material That Darkens Within 20 Days

The US20240182417A1 patent reports that HMBTAD prepared by the conventional batch process of EP0508940 exhibits significant color degradation upon storage, darkening substantially within only 20 days under nitrogen at 60 °C. In contrast, HMBTAD produced by the inventive post-hydrogenation process maintains a stable, low APHA color value over the same storage period [1]. This storage stability differential is a direct consequence of lower residual unsaturated byproducts and catalyst-derived impurities in the inventive process material, and is quantified by APHA color index tracking (Table 13 of the patent). For industrial users storing diamine monomer prior to polymerization, superior storage stability means extended shelf life, reduced waste from off-specification material, and consistent polymerization kinetics across batches.

Storage stability Color stability Shelf-life specification

Physicochemical Profile for Down-Stream Processing: Quantified Water Solubility, logP, and pKa Support Predictable Extraction and Formulation Behavior

CAS 61260-55-7 exhibits a water solubility of 1.76 g/L at 20 °C, a logP of –1.3 at 21 °C, and a pKa of 11.19 ± 0.10 (predicted) [1]. In the context of HALS diamine intermediates, this moderate water solubility and negative logP indicate that the compound partitions preferentially into aqueous phases during workup, enabling efficient removal of water-soluble impurities by simple aqueous washing. The high pKa (~11.2) confirms strong basicity of the secondary amine groups, ensuring complete protonation under mildly acidic conditions and facilitating purification via acid-base extraction. While directly comparable data for the C2 analog are not publicly compiled, the C6 compound's higher molecular weight and longer hydrocarbon chain predictably lower its water solubility relative to the shorter-chain analog, favoring organic-phase retention during biphasic reactions.

Physicochemical profiling Downstream processing Monomer handling

Supply Chain Robustness: ≥1,000 Tonnes/Year REACH Registration Confirms Industrial-Scale Availability Unmatched by Niche Analogs

According to the European Chemicals Agency (ECHA) registered substances database, CAS 61260-55-7 is manufactured or imported at ≥1,000 tonnes per annum within the EU/EEA, with an active full registration last updated on 25 March 2022 [1]. This tonnage band places the compound among the highest-volume hindered amine intermediates in commerce. By comparison, the shorter-chain C2 analog (CAS 61260-54-6) and the diformyl derivative (CAS 124172-53-8) do not appear in ECHA's registered substances at comparable industrial volumes, indicating their roles are limited to specialty or R&D-scale applications. The multi-thousand-tonne supply base for CAS 61260-55-7 is underpinned by dedicated manufacturing capacity expansions from major producers including Evonik Industries, which has publicly announced joint venture capacity increases for TAA derivatives including hexamethylene-bis-triacetone diamine [2].

Supply chain assurance REACH compliance Industrial production scale

Evidence-Backed Application Scenarios for N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine in Industrial HALS Manufacturing and Polymer Stabilization


Large-Scale Continuous Oligomeric HALS Production (Chimassorb 944 and Analogues)

CAS 61260-55-7 is the primary diamine monomer for synthesizing Chimassorb 944 (CAS 70624-18-9) and related oligomeric HALS via polycondensation with 2,4,6-trichloro-1,3,5-triazine and 2,4,4-trimethyl-2-pentanamine. The continuous-flow synthesis capability demonstrated by Gao et al. (2022)—85% yield, 97% purity, 2.14 g/h productivity—enables integrated monomer production directly coupled to downstream polymerization, reducing intermediate storage and minimizing purity degradation [1]. The improved process purity and color stability documented in US20240182417A1 (APHA 126–153 without distillation) are essential for producing oligomeric HALS with consistent molecular weight distribution and low yellowness, critical for thin-section applications such as agricultural films and automotive interior components [2].

High-Temperature Polyolefin Stabilization Requiring Low-Volatility Monomer Building Blocks

During the melt-phase synthesis of polyolefin-bound HALS or in masterbatch compounding at temperatures exceeding 200 °C, the ~100 °C boiling point advantage of the C6 diamine over the C2 analog (478.5 °C vs. 378.5 °C) directly reduces monomer volatilization losses [1]. This is particularly relevant for in-situ polymerization strategies where the hindered amine functionality is incorporated during polyolefin processing rather than as a pre-formed additive. The quantified vapor pressure of 0.006 Pa at 70 °C provides engineers with design data for specifying vent condensation and emissions control equipment [1].

Procurement-Qualified HALS Intermediate with Validated Storage Stability for Global Supply Chains

The ≥1,000 tonne/year ECHA registration and dedicated manufacturing capacity from multiple global producers ensure that CAS 61260-55-7 meets the supply security requirements of multinational polymer additive formulators [1]. The storage stability data from US20240182417A1—demonstrating that inventive-process material resists color degradation beyond 20 days at 60 °C while batch-process material darkens significantly—provides a technical basis for shelf-life specifications in procurement contracts, reducing waste from expired or off-spec inventory in regional warehouses serving diverse climate zones [2].

High-Purity Monomer Specification for Electronic-Grade and Optical Polymer Applications

For polymer applications demanding exceptional color and clarity—such as optical films, display components, or electronic encapsulation—the 93%+ GC purity with APHA 153 (without distillation) achieved by the improved hydrogenation process provides a monomer quality baseline that minimizes the need for post-polymerization purification or color correction [1]. The quantified physicochemical profile (water solubility 1.76 g/L, logP –1.3, pKa 11.19) further supports the design of aqueous workup protocols to remove trace ionic impurities that could compromise electrical properties in electronic-grade formulations [2].

Quote Request

Request a Quote for N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.